{[(2R)-Pent-3-yn-2-yl]oxy}benzene
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Overview
Description
{[(2R)-Pent-3-yn-2-yl]oxy}benzene is an organic compound characterized by the presence of a benzene ring substituted with a {[(2R)-Pent-3-yn-2-yl]oxy} group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2R)-Pent-3-yn-2-yl]oxy}benzene typically involves the reaction of benzene with {[(2R)-Pent-3-yn-2-yl]oxy} halides under specific conditions. One common method is the Williamson ether synthesis, where benzene is reacted with {[(2R)-Pent-3-yn-2-yl]oxy} bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the ether bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[(2R)-Pent-3-yn-2-yl]oxy}benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield the corresponding alkane derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring is substituted with various electrophiles like halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄), alkyl halides (R-X)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Halogenated, nitrated, or alkylated benzene derivatives
Scientific Research Applications
{[(2R)-Pent-3-yn-2-yl]oxy}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {[(2R)-Pent-3-yn-2-yl]oxy}benzene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and resulting in the desired pharmacological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- {[(2R)-Pent-3-yn-2-yl]oxy}toluene
- {[(2R)-Pent-3-yn-2-yl]oxy}phenol
- {[(2R)-Pent-3-yn-2-yl]oxy}aniline
Uniqueness
{[(2R)-Pent-3-yn-2-yl]oxy}benzene is unique due to its specific substitution pattern and the presence of the {[(2R)-Pent-3-yn-2-yl]oxy} group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
519157-16-5 |
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Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
[(2R)-pent-3-yn-2-yl]oxybenzene |
InChI |
InChI=1S/C11H12O/c1-3-7-10(2)12-11-8-5-4-6-9-11/h4-6,8-10H,1-2H3/t10-/m1/s1 |
InChI Key |
QMYHBQAFSAUCCD-SNVBAGLBSA-N |
Isomeric SMILES |
CC#C[C@@H](C)OC1=CC=CC=C1 |
Canonical SMILES |
CC#CC(C)OC1=CC=CC=C1 |
Origin of Product |
United States |
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